molecular formula C15H12O8 B1258628 2,7-Dimethoxy-1,3,6,8-tetrahydroxyxanthone

2,7-Dimethoxy-1,3,6,8-tetrahydroxyxanthone

Cat. No. B1258628
M. Wt: 320.25 g/mol
InChI Key: LYCMTRLSGDVTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethoxy-1,3,6,8-tetrahydroxyxanthone is a natural product found in Polygala cyparissias and Eriocaulon buergerianum with data available.

Scientific Research Applications

Xanthone Compounds in Plants

The occurrence of 2,7-dimethoxy-1,3,6,8-tetrahydroxyxanthone, among other xanthones, has been noted in various plant species, contributing to their chemotaxonomic significance. For instance, Swertia lawii has been identified to contain a range of polyoxygenated xanthones, highlighting the importance of these compounds in plant taxonomy and phytochemistry (Ghosal, Sharma, & Chaudhuri, 1975).

Antioxidation and Vasodilatation Activities

Xanthones, including variants like 2,7-dihydroxy-1-methoxyxanthone, isolated from the roots of Polygala caudata, have shown antioxidation activity and vasodilatation effects in vitro. These findings suggest potential therapeutic applications in managing oxidative stress and vascular health (Lin et al., 2005).

Synthesis and Therapeutic Potential

The synthesis of related compounds, such as 1,7-dimethoxy-2-hydroxyxanthone, has been achieved due to its potential therapeutic application in treating erectile dysfunction. This demonstrates the pharmaceutical importance of structurally similar xanthones (Liu, Mei, & Duan, 2013).

Diversity in Xanthone Structures

Various plant species exhibit a wide range of xanthones, including 1,3,6,8-tetrahydroxy-2,7-dimethoxyxanthone, underscoring the structural diversity and potential biological activities of these compounds (Pinheiro et al., 1998).

Antidiabetic Activity

Xanthones like 1,2,6,8-tetrahydroxyxanthone have been identified in Swertia paniculata, with studies revealing their potential antidiabetic activity. This highlights the possible application of xanthones in managing diabetes (Negi, Singh, Pant, & Rawat, 2010).

Antioxidant Activities

Several xanthones, including 3,5,6,8-tetrahydroxyxanthone-1-C-β-D-glucoside, have exhibited antioxidant properties, suggesting their role in combating oxidative stress and related disorders (Luo et al., 2013).

properties

Product Name

2,7-Dimethoxy-1,3,6,8-tetrahydroxyxanthone

Molecular Formula

C15H12O8

Molecular Weight

320.25 g/mol

IUPAC Name

1,3,6,8-tetrahydroxy-2,7-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O8/c1-21-14-5(16)3-7-9(12(14)19)11(18)10-8(23-7)4-6(17)15(22-2)13(10)20/h3-4,16-17,19-20H,1-2H3

InChI Key

LYCMTRLSGDVTRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O

synonyms

1,3,6,8-tetrahydroxy-2,7-dimethoxyxanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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